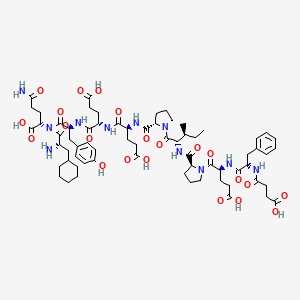
Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln is a synthetic peptide composed of a sequence of amino acidsThe compound has a molecular formula of C67H93N11O22 and a molecular weight of 1404.516 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, with its carboxyl group activated, is coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified. The choice of method depends on the required yield, purity, and cost considerations .
Analyse Chemischer Reaktionen
Types of Reactions
Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with activated carboxyl groups are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution can result in peptides with altered sequences and properties .
Wissenschaftliche Forschungsanwendungen
Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The peptide is employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or as a component of drug delivery systems.
Industry: The peptide can be used in the development of biosensors and diagnostic assays.
Wirkmechanismus
The mechanism of action of succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln depends on its specific application. In general, the peptide interacts with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved vary depending on the context in which the peptide is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinyl- (Pro58, D-Glu65)-Hirudin (56-65) (sulfated): This peptide has a similar sequence and is known for its antithrombotic properties.
Other synthetic peptides: Various synthetic peptides with similar sequences are used in research and therapeutic applications.
Uniqueness
Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln is unique due to its specific sequence and the presence of cyclohexylalanine, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific research and therapeutic applications .
Eigenschaften
CAS-Nummer |
138828-04-3 |
|---|---|
Molekularformel |
C67H93N11O22 |
Molekulargewicht |
1404.5 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]-[(2S)-2-amino-3-cyclohexylpropanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C67H93N11O22/c1-3-37(2)57(75-62(94)49-17-10-32-76(49)64(96)45(24-30-55(86)87)73-60(92)46(35-39-14-8-5-9-15-39)70-52(81)27-31-56(88)89)66(98)77-33-11-16-48(77)61(93)72-44(23-29-54(84)85)58(90)71-43(22-28-53(82)83)59(91)74-47(36-40-18-20-41(79)21-19-40)65(97)78(50(67(99)100)25-26-51(69)80)63(95)42(68)34-38-12-6-4-7-13-38/h5,8-9,14-15,18-21,37-38,42-50,57,79H,3-4,6-7,10-13,16-17,22-36,68H2,1-2H3,(H2,69,80)(H,70,81)(H,71,90)(H,72,93)(H,73,92)(H,74,91)(H,75,94)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,99,100)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-/m0/s1 |
InChI-Schlüssel |
FQJMDZBACZEDKY-VMIARKKQSA-N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N(C(CCC(=O)N)C(=O)O)C(=O)C(CC3CCCCC3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)O |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N([C@@H](CCC(=O)N)C(=O)O)C(=O)[C@H](CC3CCCCC3)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CCC(=O)O |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N(C(CCC(=O)N)C(=O)O)C(=O)C(CC3CCCCC3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
138828-04-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
FEPIPEEYXQ |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS 180742; Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln; BMS-180742; BMS180742; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















